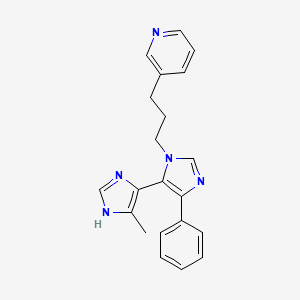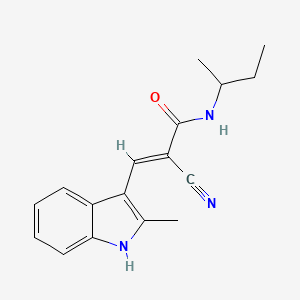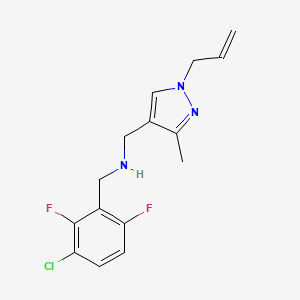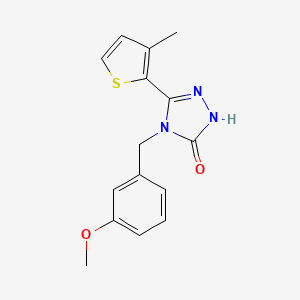
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole
Übersicht
Beschreibung
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole, also known as BI-6, is a biologically active compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of biimidazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to have antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified by standard methods. In addition, this compound has been found to be non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of 5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole. First, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Second, the potential therapeutic applications of this compound should be explored further, particularly in the treatment of inflammatory diseases and cancer. Third, the pharmacokinetics and toxicity of this compound should be evaluated in preclinical studies to determine its suitability for clinical development. Finally, the development of more soluble derivatives of this compound may enhance its bioavailability and improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
5'-methyl-5-phenyl-3-(3-pyridin-3-ylpropyl)-3H,3'H-4,4'-biimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. In addition, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been shown to have antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
3-[3-[5-(5-methyl-1H-imidazol-4-yl)-4-phenylimidazol-1-yl]propyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-16-19(24-14-23-16)21-20(18-9-3-2-4-10-18)25-15-26(21)12-6-8-17-7-5-11-22-13-17/h2-5,7,9-11,13-15H,6,8,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXFDYBANWLXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=C(N=CN2CCCC3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine](/img/structure/B3922455.png)
![(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3922461.png)
![3-{[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3922466.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922480.png)
![4-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3922494.png)
![N-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3922499.png)


![1-[3-(4-{[(2-allyl-2-hydroxy-4-penten-1-yl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B3922522.png)
![1-(1-azepanyl)-3-[3-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3922525.png)
![5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3922536.png)


